1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine

Description

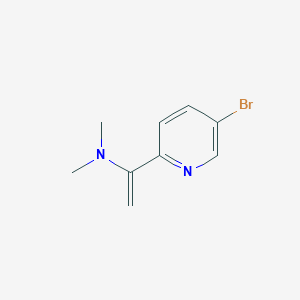

1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine is an enamine derivative featuring a pyridine core substituted with a bromine atom at position 5 and an N,N-dimethylethenamine group at position 2. The ethenamine moiety (CH₂=CH–N(CH₃)₂) introduces a conjugated double bond, which may influence electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-7(12(2)3)9-5-4-8(10)6-11-9/h4-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEFVMHIGFXEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202051 | |

| Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332529-29-9 | |

| Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine typically involves two key steps:

- Introduction of the bromopyridinyl moiety at the 2-position of the pyridine ring.

- Attachment of the N,N-dimethylethenamine side chain via nucleophilic substitution or reductive amination.

This compound’s preparation is often achieved through halogenated pyridine intermediates followed by amination reactions using dimethylamine or its derivatives.

Preparation Methods

Halogenation of Pyridine Precursors

The starting material is generally 2-pyridyl derivatives, which undergo selective bromination at the 5-position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Pyridine derivative + NBS | 5-Bromopyridin-2-yl intermediate | Selective bromination at C-5 |

| 2 | Solvent: Acetonitrile or DMF | High regioselectivity | Temperature control critical (0–25 °C) |

Introduction of N,N-Dimethylethenamine Side Chain

Two main approaches are reported:

Reductive Amination

- The 5-bromopyridin-2-yl aldehyde or ketone intermediate is reacted with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).

- This method allows the formation of the N,N-dimethylethenamine side chain via reductive amination.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 5-Bromopyridin-2-yl aldehyde + dimethylamine | Imine intermediate formation | Carried out in methanol or ethanol |

| 2 | NaBH4 or NaBH3CN, 0 °C to room temperature | Reduction to amine | Mild conditions preserve bromine site |

Nucleophilic Substitution

- Starting from 5-bromopyridin-2-yl halide or a leaving group derivative (e.g., 5-bromopyridin-2-yl chloride), nucleophilic substitution with N,N-dimethylethanolamine or dimethylamine under basic conditions can be used.

- This method involves direct displacement of the halide by the amine nucleophile.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 5-Bromopyridin-2-yl halide + dimethylamine | Amination via SNAr reaction | Often requires polar aprotic solvents (DMF, DMSO) |

| 2 | Base such as K2CO3 or NaHCO3 | Facilitates nucleophilic attack | Elevated temperature (50–100 °C) |

Detailed Research Findings

Reaction Yields and Purity

- Reductive amination methods typically yield 70–85% of the target compound with high regioselectivity and minimal side products.

- Nucleophilic substitution approaches yield slightly lower, around 60–75%, due to competing side reactions and possible debromination.

- Purification is commonly achieved by column chromatography or recrystallization.

Analytical Characterization

- 1H NMR spectroscopy confirms the presence of the dimethylaminoethyl side chain and the bromopyridinyl aromatic protons.

- Mass spectrometry verifies molecular weight consistent with the brominated amine.

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Reductive Amination | 5-Bromopyridin-2-yl aldehyde | Dimethylamine, NaBH4/NaBH3CN | Methanol, 0 °C to RT | 70–85 | Mild, selective | Requires aldehyde intermediate |

| Nucleophilic Substitution | 5-Bromopyridin-2-yl halide | Dimethylamine, K2CO3 | DMF, 50–100 °C | 60–75 | Direct, fewer steps | Possible side reactions |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction can be achieved using hydrogenation catalysts like palladium on carbon to remove the bromine atom.

Common Reagents and Conditions:

Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Major Products:

Substitution: Various substituted pyridine derivatives.

Oxidation: Pyridine N-oxides.

Reduction: De-brominated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research :

1-(5-Bromopyridin-2-yl)-N,N-dimethylethenamine has been investigated for its potential as an anticancer agent. Its structural similarity to other pyridine derivatives suggests it may inhibit specific kinases involved in tumorigenesis. For example, studies have explored its role in inhibiting PIM kinases, which are implicated in various cancers. The compound's efficacy was evaluated in vitro and in vivo, demonstrating significant anti-proliferative effects against several cancer cell lines .

Neuropharmacology :

This compound has also been studied for its neuropharmacological properties. Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates that it may enhance cognitive functions by modulating cholinergic activity .

Material Science

Polymer Chemistry :

In material science, this compound serves as a building block for synthesizing functional polymers. Its bromine substituent allows for easy incorporation into polymer chains via nucleophilic substitution reactions. These polymers exhibit enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and sensor technology .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Anticancer Activity | Cancer Treatment | Demonstrated significant inhibition of cell growth in various cancer cell lines, particularly breast and prostate cancers. |

| Neuropharmacological Assessment | Cognitive Enhancement | Showed potential to improve memory retention and learning capabilities in animal models. |

| Polymer Synthesis Experiment | Material Development | Successfully synthesized a conductive polymer with improved mechanical properties compared to traditional materials. |

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylethenamine group play crucial roles in binding to these targets, influencing their activity. The exact pathways can vary depending on the specific application, but generally involve modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

Substituent Position and Type The target compound’s ethenamine group at position 2 introduces a conjugated system absent in 5-bromo-N,N-dimethylpyridin-2-amine (CAS 26163-07-5). This difference likely alters electronic properties (e.g., dipole moments, π-π stacking) and reactivity (e.g., susceptibility to Michael additions or cycloadditions) .

Synthetic Accessibility

- 5-Bromo-N,N-dimethylpyridin-2-amine (CAS 26163-07-5) is synthesized via direct amination of 5-bromo-2-chloropyridine, while the target compound may require condensation of 5-bromopyridine-2-carbaldehyde with dimethylamine, followed by dehydration—a method analogous to reductive amination strategies in .

Biological Relevance

- Pyridine derivatives with bromine and amine substituents (e.g., 5-bromo-N-methylpyridin-2-amine ) are intermediates in antiviral and antitumor agents. The ethenamine group in the target compound could modulate bioactivity by enhancing membrane permeability or serving as a reactive handle for prodrug design .

Physical Properties

- The ethenamine group likely reduces crystallinity compared to 5-bromo-N,N-dimethylpyridin-2-amine , which is a stable, high-purity solid. This difference may impact formulation in pharmaceutical contexts .

Biological Activity

1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine, also known by its CAS number 1332529-29-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an epigenetic modulator. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

- Molecular Formula : C₉H₁₁BrN₂

- Molecular Weight : 227.10 g/mol

- CAS Number : 1332529-29-9

This compound functions primarily as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in the regulation of gene expression. Inhibition of these domains can lead to significant changes in transcriptional activity, which is particularly relevant in the context of diseases such as frontotemporal dementia (FTD) caused by progranulin (PGRN) deficiency.

Epigenetic Modulation

Research has shown that compounds like this compound can enhance PGRN levels in neural progenitor cells (NPCs) and differentiated neurons. A study demonstrated that treatment with bromodomain inhibitors increased both PGRN mRNA and protein levels significantly, suggesting a therapeutic potential for conditions associated with PGRN haploinsufficiency .

Neuroprotective Effects

The compound has exhibited neuroprotective properties by modulating pathways involved in neuroplasticity and inflammation. In various models of neurodegeneration, it has been shown to reduce neuronal cell death and promote survival under stress conditions, highlighting its potential as a treatment for neurodegenerative diseases .

Study 1: Impact on Progranulin Levels

In a controlled study involving NPCs derived from patients with FTD, treatment with this compound resulted in a 2.5-fold increase in PGRN mRNA levels. This effect was accompanied by enhanced protein levels, indicating the compound's efficacy in modulating gene expression relevant to FTD .

Study 2: Antifungal Activity

Although primarily studied for its neuroprotective effects, preliminary investigations into the antifungal properties of related compounds indicate potential applications in agricultural settings. Compounds structurally similar to this compound were tested against various fungal pathogens, showing promising results in inhibiting growth at specific concentrations .

Data Table: Summary of Biological Activities

Q & A

Q. What is the synthetic pathway for 1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine, and what are the critical reaction conditions?

Methodological Answer: The compound is typically synthesized via enamine formation. A plausible route involves reacting 1-(5-bromopyridin-2-yl)ethanone (CAS 113975-22-7) with dimethylamine under acidic catalysis (e.g., acetic acid or p-toluenesulfonic acid) in a refluxing solvent like toluene or dichloromethane. The reaction proceeds via nucleophilic addition-elimination, forming the ethenamine bond.

Key Reagents and Conditions:

| Reagent/Condition | Role | Source/Reference |

|---|---|---|

| 1-(5-Bromopyridin-2-yl)ethanone | Precursor | |

| Dimethylamine | Amine donor | General synthetic methodology |

| Acetic acid | Catalyst | Standard enamine synthesis |

| Toluene | Solvent |

Validation: Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the ethenamine structure (e.g., vinyl proton at δ 6.5–7.5 ppm, pyridyl protons at δ 8.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrN; exact mass 227.0462 Da) .

- IR Spectroscopy : Stretching frequencies for C=N (∼1650 cm) and C-Br (∼600 cm) confirm functional groups.

Data Interpretation Tip: Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved for this compound?

Methodological Answer:

- Multi-Technique Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can confirm spatial proximity of pyridyl and ethenamine protons.

- Computational Chemistry : Perform DFT calculations (e.g., Gaussian or ORCA) to predict NMR/IR spectra and compare with experimental data .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure using SHELXL for refinement .

Case Study: A 2020 study resolved tautomerism in a similar enamine derivative using X-ray data refined via SHELXL and validated with DFT .

Q. What role does this compound play in metal-catalyzed cross-coupling reactions?

Methodological Answer: The bromine atom at the 5-position of the pyridine ring facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings , enabling functionalization. Example protocol:

Catalyst System : Pd(PPh) (1–5 mol%) with KCO in DMF/HO.

Conditions : Heat at 80–100°C under inert atmosphere.

Application Example: A 2011 study used analogous bromopyridyl ligands to synthesize Pd complexes for catalytic C–N bond formation .

Q. How can computational modeling optimize the synthesis or reactivity of this compound?

Methodological Answer:

- Reaction Mechanism Studies : Use DFT (B3LYP/6-31G*) to map energy profiles for enamine formation or cross-coupling steps.

- Ligand Design : Molecular docking (AutoDock Vina) predicts binding affinity if the compound acts as a ligand in coordination chemistry .

- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent selection for synthesis or crystallization.

Reference: A 2015 study on Pd-catalyzed reactions highlighted the role of computational pre-screening in reducing experimental trial-and-error .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystallization Issues : The compound’s planar structure and weak intermolecular forces may lead to poor crystal growth.

- Solutions :

Case Study: A 2012 study improved crystal quality of a bromopyridine derivative using additive-driven crystallization (e.g., n-hexane as anti-solvent) .

Q. How is this compound utilized in supramolecular or coordination chemistry?

Methodological Answer: The pyridyl nitrogen and ethenamine moiety can act as bridging ligands in coordination polymers. Example protocol:

Metal Source : React with Cu(I) or Pd(II) salts (e.g., CuCl, Pd(NO)).

Conditions : Solvothermal synthesis in DMF/MeOH at 100°C.

Characterization : Analyze via single-crystal XRD (SHELX suite) and FTIR .

Reference: A 2011 study on Pd complexes with pyridyl ligands demonstrated structural diversity dependent on ligand geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.